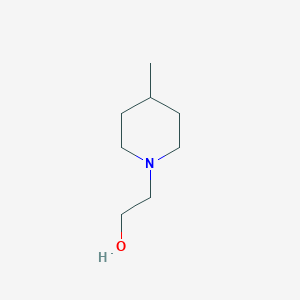

2-(4-Methylpiperidin-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWJRQPMTHONRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505146 | |

| Record name | 2-(4-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39123-23-4 | |

| Record name | 4-Methyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39123-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methylpiperidin-1-yl)ethanol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperidin-1-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing this compound (CAS No: 39123-23-4), a valuable substituted piperidine derivative. Piperidine moieties are fundamental structural components in a vast array of pharmaceuticals and biologically active compounds, making efficient and scalable synthetic routes to their derivatives a subject of continuous interest for researchers in drug discovery and development.[1] This document details two principal, field-proven methodologies: the direct N-alkylation of 4-methylpiperidine and the ring-opening of ethylene oxide. The guide offers in-depth, step-by-step protocols, explains the underlying chemical principles, and presents quantitative data to inform experimental design and optimization.

Introduction: The Significance of this compound

This compound is a tertiary amine and a primary alcohol, featuring the 4-methylpiperidine scaffold. This bifunctional nature makes it a versatile building block in organic synthesis.[2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The hydroxyl group offers a reactive handle for further functionalization through transformations such as esterification, etherification, or oxidation, allowing for the fine-tuning of a molecule's physicochemical properties and the exploration of structure-activity relationships.[3] Consequently, robust and well-characterized methods for its synthesis are essential for advancing pharmaceutical research.

Compound Properties:

-

Molecular Formula: C₈H₁₇NO[4]

-

Molecular Weight: 143.23 g/mol [4]

-

Appearance: Colorless liquid (predicted)

-

Boiling Point: ~220.2°C at 760 mmHg (Predicted)[4]

-

Melting Point: 34.33°C (Predicted)[4]

Core Synthesis Pathways

Two primary and highly effective routes for the synthesis of this compound are discussed herein. The choice between these pathways often depends on the availability of starting materials, safety considerations (particularly with ethylene oxide), and desired scale of production.

Pathway 1: N-Alkylation of 4-Methylpiperidine with a 2-Haloethanol

This is the most direct and frequently employed method for synthesizing N-substituted piperidines.[5] The reaction involves the nucleophilic substitution (Sₙ2) of a halide from a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) by the secondary amine of 4-methylpiperidine.

The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid (e.g., HCl, HBr) formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The choice of halide (Cl, Br, I) influences the reaction rate. Iodo- and bromo-derivatives are more reactive than chloro-derivatives due to the better leaving group ability of iodide and bromide ions. However, 2-chloroethanol is often preferred for large-scale synthesis due to its lower cost and greater stability. The selection of the base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common as they are inexpensive, effective, and easily removed during workup. The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature; polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF), or alcohols like ethanol are often suitable.

Caption: Workflow for N-alkylation of 4-methylpiperidine.

Materials:

-

4-Methylpiperidine

-

2-Chloroethanol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloroethanol (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 1.1 eq. 2-Chloroethanol | A slight excess of the alkylating agent ensures complete consumption of the starting amine. |

| Base | 2.0 eq. K₂CO₃ | Sufficient base is required to scavenge the HCl byproduct and drive the reaction to completion. |

| Solvent | Acetonitrile | A polar aprotic solvent that facilitates Sₙ2 reactions and has a suitable boiling point for reflux. |

| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to overcome the activation energy barrier. |

| Typical Yield | 75-90% | This method is generally high-yielding after purification. |

Pathway 2: Ring-Opening of Ethylene Oxide

The reaction of secondary amines with ethylene oxide provides a direct route to N-(2-hydroxyethyl) derivatives.[6] This method is highly atom-economical as it is an addition reaction with no byproducts. However, it requires careful handling of ethylene oxide, which is a toxic and flammable gas.[6]

Ethylene oxide is a strained three-membered ring, making it susceptible to ring-opening by nucleophiles.[6] The nitrogen atom of 4-methylpiperidine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. This intermediate is then protonated, typically by a protic solvent like methanol or ethanol, or during an aqueous workup, to yield the final product. The reaction is often carried out in a protic solvent which can facilitate the ring-opening and protonate the intermediate.

Caption: Workflow for reaction of 4-methylpiperidine with ethylene oxide.

Materials:

-

4-Methylpiperidine

-

Ethylene Oxide (as a solution in a suitable solvent or condensed gas)

-

Methanol (MeOH)

Procedure: (Caution: Ethylene oxide is a toxic and explosive gas. This procedure must be carried out by trained personnel in a well-ventilated fume hood or a specialized reaction setup.)

-

In a pressure-rated reaction vessel equipped with a magnetic stirrer and cooling bath, dissolve 4-methylpiperidine (1.0 eq) in methanol.

-

Cool the solution to 0-5°C.

-

Slowly bubble ethylene oxide gas (1.0-1.2 eq) through the solution or add a pre-cooled solution of ethylene oxide in methanol. The temperature should be carefully controlled to prevent a runaway reaction.

-

After the addition is complete, seal the vessel and allow the mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction for the complete consumption of the starting amine.

-

Once complete, carefully vent any excess ethylene oxide into a suitable scrubber.

-

Remove the solvent (methanol) under reduced pressure.

-

The resulting residue is often of high purity, but can be further purified by vacuum distillation if necessary.

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 1.0-1.2 eq. Ethylene Oxide | A slight excess may be used to ensure full conversion, but a 1:1 ratio is often sufficient. |

| Solvent | Methanol / Ethanol | Protic solvent acts as a medium and participates in the protonation of the alkoxide intermediate.[6] |

| Temperature | 0°C to Room Temp. | Initial cooling is critical to control the exothermic reaction; the reaction then proceeds at ambient temperature. |

| Typical Yield | >90% | This addition reaction is highly efficient and typically gives excellent yields. |

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: N-alkylation of 4-methylpiperidine and its reaction with ethylene oxide. The N-alkylation route offers simplicity and avoids the use of highly hazardous ethylene oxide, making it suitable for most laboratory settings. The ethylene oxide route, while requiring specialized equipment and handling procedures, is highly atom-economical and can provide excellent yields, making it attractive for industrial-scale production. The selection of the optimal synthetic route will depend on a careful evaluation of scale, safety infrastructure, cost, and environmental considerations.

References

-

Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. (2010). ACS Combinatorial Science. [Link]

-

Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. (1999). The Journal of Organic Chemistry. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

-

Reductive amination. Wikipedia. [Link]

- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. [Link]

- Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.

-

Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Apolloscientific. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Reductive Amination in the Synthesis of Pharmaceuticals. (2021). ResearchGate. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). ResearchGate. [Link]

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

-

2-(4-Prop-2-ynylpiperidin-1-yl)ethanol. PubChem. [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

- Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. [Link]

-

Ethylene oxide. Wikipedia. [Link]

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

Sources

physicochemical properties of 2-(4-Methylpiperidin-1-yl)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperidin-1-yl)ethanol

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in organic synthesis. Characterized by a 4-methyl-substituted piperidine ring and a primary alcohol functional group, this compound offers two key reactive sites: a nucleophilic tertiary amine and a versatile hydroxyl group.[1] This dual functionality makes it an adaptable precursor for creating more complex molecules, particularly in the development of novel therapeutic agents.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize it in synthetic strategies, predict its behavior in biological systems, and ensure safe handling.

This technical guide provides a comprehensive overview of the core , details the standard analytical methodologies for its characterization, and offers insights into its safe handling and storage.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure. The molecule consists of a piperidine ring methylated at the 4-position, with an ethanol group attached to the ring's nitrogen atom.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 39123-23-4 | [1][2] |

| Molecular Formula | C₈H₁₇NO | [2][3] |

| Molecular Weight | 143.23 g/mol | [1][2][3] |

| InChI | InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3 | [2] |

| Canonical SMILES | CC1CCN(CC1)CCO | |

Core Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various environments, influencing its reactivity, solubility, and formulation potential. Much of the publicly available data for this compound is predicted, providing a strong theoretical baseline for experimental work.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Liquid | [1] |

| Boiling Point | ~220.2° C at 760 mmHg | Predicted Value[2] |

| Melting Point | 34.33° C | Predicted Value[2] |

| Solubility | Not explicitly detailed, but the presence of the hydroxyl and tertiary amine groups suggests potential solubility in polar protic solvents. |

| pKa | Not explicitly available. Tertiary amines of this type typically have a pKa in the range of 9-11. | |

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) suggests that this molecule will participate in intermolecular hydrogen bonding, influencing its boiling point and solubility characteristics.

Analytical Characterization and Spectroscopic Profile

A robust analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy : Proton NMR allows for the assignment of all proton signals. The protons on carbons adjacent to the nitrogen (H-2, H-6) and the N-CH₂ of the ethanol group are expected to be shifted downfield due to the deshielding effect of the nitrogen atom.[1] Similarly, the -CH₂-OH protons are deshielded by the adjacent oxygen. The hydroxyl proton (-OH) typically appears as a broad singlet with a chemical shift that is highly dependent on solvent, concentration, and temperature.[1]

-

¹³C NMR Spectroscopy : This technique provides a signal for each unique carbon atom. The chemical shifts are primarily influenced by the electronegativity of attached atoms.[1] Carbons bonded to the electronegative oxygen and nitrogen atoms (the ethanol carbons and the piperidine carbons at positions 2 and 6) will appear at higher chemical shifts (downfield) compared to the other aliphatic carbons in the structure.[1][4]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| -CH₂-OH | ~3.6 (Triplet) | ~60-70 | Directly bonded to electronegative oxygen.[1][4] |

| N-CH₂- (Ethanol) | ~2.5 (Triplet) | ~50-60 | Directly bonded to electronegative nitrogen.[1] |

| H-2, H-6 (Piperidine) | ~2.0 - 3.0 (Multiplets) | ~50-60 | Adjacent to electronegative nitrogen.[1] |

| H-3, H-5 (Piperidine) | ~1.6 - 1.8 (Multiplets) | ~30-40 | Standard aliphatic region. |

| H-4 (Piperidine) | ~1.2 - 1.5 (Multiplet) | ~30-35 | Methine carbon in the ring. |

| -CH₃ (Methyl) | ~0.9 (Doublet) | ~20-25 | Standard aliphatic methyl group. |

| -OH | Variable (Broad Singlet) | N/A | Dependent on experimental conditions.[1] |

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (143.23). Common fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. Key expected vibrational frequencies include:

-

O-H Stretch : A broad, strong absorption in the region of 3200-3600 cm⁻¹ due to the alcohol group.

-

C-H Stretch : Absorptions in the 2800-3000 cm⁻¹ range from the aliphatic C-H bonds.

-

C-O Stretch : A distinct absorption in the 1050-1260 cm⁻¹ region.

-

C-N Stretch : Typically observed in the 1000-1350 cm⁻¹ range.

Experimental Protocols & Workflows

To ensure the scientific integrity of data, standardized experimental protocols are critical.

Protocol: NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Methodology:

-

Sample Preparation : Accurately weigh 5-10 mg of the compound.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual signal should not overlap with sample signals.[5]

-

Internal Standard : Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Homogenization : Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

Spectrometer Setup : Insert the tube into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Caption: Workflow for NMR Sample Preparation and Analysis.

Protocol: pKa Determination via Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration.

Methodology:

-

Solution Preparation : Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.01 M).

-

Titrant Preparation : Standardize a strong acid titrant, typically hydrochloric acid (HCl), to a precise concentration (e.g., 0.1 M).

-

Apparatus Setup : Place the sample solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration : Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value and the volume of titrant added.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, where half of the tertiary amine has been protonated.

Sources

2-(4-Methylpiperidin-1-yl)ethanol molecular structure elucidation

An In-depth Technical Guide to the Molecular Structure Elucidation of 2-(4-Methylpiperidin-1-yl)ethanol

Foreword: The Imperative of Unambiguous Structural Verification

Initial Characterization and Orthogonal Strategy

Before delving into complex spectral analysis, the foundational properties of the target molecule must be established. This compound has a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol [1]. This information is the bedrock upon which we build our analytical framework, starting with Mass Spectrometry to confirm the mass-to-charge ratio of the intact molecule.

The core of our elucidation strategy is the integration of data from multiple, independent analytical techniques. This orthogonal approach ensures that the weaknesses of one method are compensated by the strengths of another, leading to a robust and irrefutable structural assignment.

Caption: A logical workflow for molecular structure elucidation.

Mass Spectrometry (MS): The First Analytical Gate

Expertise & Experience: Mass spectrometry serves as our initial checkpoint. Its primary role is to confirm the molecular weight of the analyte and provide crucial fragmentation data that offers preliminary structural insights. For a molecule with a tertiary amine like our target compound, Electrospray Ionization (ESI) is an ideal soft ionization technique as the piperidine nitrogen is readily protonated to yield a strong [M+H]⁺ signal.

Expected Data:

-

Molecular Ion: An intense ion peak at m/z 144.2 [M+H]⁺, confirming the molecular weight of 143.23 g/mol . The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here[2].

-

Key Fragments: The fragmentation pattern in MS/MS is dictated by the most stable resulting ions. The dominant fragmentation pathway for N-alkyl piperidines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable iminium ion[3].

Caption: Predicted major fragmentation pathways for protonated this compound.

Trustworthiness: A Self-Validating Protocol for ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol[4]. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation of the tertiary amine.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard calibration mix to ensure mass accuracy is within 5 ppm.

-

Infusion Analysis: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan MS spectrum (e.g., m/z 50-500) in positive ion mode to identify the [M+H]⁺ ion.

-

MS/MS Analysis: Select the precursor ion (m/z 144.2) for collision-induced dissociation (CID). Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Data Verification: Confirm that the measured mass of the parent ion is within 5 ppm of the theoretical mass (144.1383 for [C₈H₁₈NO]⁺). Analyze the fragmentation pattern to see if it aligns with predicted pathways, such as the loss of water (18.01 Da) or the characteristic α-cleavage.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. For our compound, we are looking for two specific signatures: the alcohol (-OH) group and the tertiary amine/aliphatic C-H bonds. The absence of certain peaks (like N-H stretches) is as informative as the presence of others.

Expected Data:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| Alcohol (-OH) | O-H Stretch | 3200-3600 | Broad, strong |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Strong, sharp |

| Tertiary Amine | C-N Stretch | 1020-1250 | Medium, sharp |

| Alcohol (-OH) | C-O Stretch | 1050-1150 | Medium to strong |

Rationale: The broadness of the O-H stretch is due to hydrogen bonding[5]. As a tertiary amine, the molecule will lack the characteristic N-H stretching bands typically seen between 3300-3500 cm⁻¹ for primary or secondary amines, which is a key diagnostic point[6][7].

Trustworthiness: A Self-Validating Protocol for ATR-IR

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air. The resulting baseline should be flat, with no significant peaks.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, use the spatula to press a small amount firmly onto the crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis & Cleaning: Process the spectrum by performing a baseline correction. Identify and label the major peaks corresponding to the expected functional groups.

-

Verification: Cross-reference the observed peaks with the expected values. The presence of a broad O-H band and the absence of an N-H band strongly validate the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments, we can piece together the precise connectivity of every atom. For a substituted piperidine, NMR also provides insight into the ring's conformation.[8]

Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm): The spectrum will show distinct signals for the methyl group, the piperidine ring protons, and the N-ethanol side chain protons. Protons closer to the electronegative nitrogen and oxygen atoms will be shifted downfield.

Expected ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm): The ¹³C NMR spectrum will reveal all 8 unique carbon environments in the molecule. The chemical shifts of the piperidine ring carbons are particularly sensitive to the N-substituent[9].

Predicted NMR Chemical Shifts

| Assignment | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Rationale |

| Piperidine C2-H ₂, C6-H ₂ | ~2.8-3.0 | m | ~54-57 | Adjacent to N, deshielded[9]. |

| Piperidine C3-H ₂, C5-H ₂ | ~1.6-1.8 | m | ~34-36 | Aliphatic ring protons. |

| Piperidine C4-H | ~1.4-1.6 | m | ~30-32 | Methine proton on the ring. |

| -N-CH₂ -CH₂OH | ~2.5-2.7 | t | ~60-62 | Adjacent to N, deshielded. |

| -N-CH₂-CH₂ OH | ~3.5-3.7 | t | ~58-60 | Adjacent to OH, deshielded. |

| -CH₃ | ~0.8-1.0 | d | ~21-23 | Aliphatic methyl group. |

| -OH | ~2.0-4.0 | br s | N/A | Variable, concentration-dependent. Disappears on D₂O shake[2]. |

Trustworthiness: A Self-Validating Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a lock signal.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals; the relative integrals should correspond to the number of protons in each environment (e.g., 3H for the methyl group).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH₃/CH and CH₂ carbons (CH₃/CH are positive, CH₂ are negative). This is a critical self-validation step.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment. This will show cross-peaks between protons that are coupled (typically on adjacent carbons). This is essential for tracing the connectivity from the N-CH₂ group to the OH-CH₂ group, and around the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton signal directly to the carbon it is attached to. This allows for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

-

-

Data Integration and Verification: Build the molecular fragments using the COSY data (e.g., connect the two -CH₂- groups of the ethanol side chain). Use the HSQC data to assign all carbons. The final proposed structure must be consistent with all observed chemical shifts, integrations, multiplicities, and 2D correlations.

X-ray Crystallography: The Definitive Confirmation

Expertise & Experience: While the combination of MS, IR, and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a three-dimensional model of the molecule, revealing absolute stereochemistry (if applicable) and precise bond lengths and angles. The primary challenge is often growing a single crystal of sufficient quality.

Trustworthiness: A Self-Validating Protocol for Crystallography

-

Crystal Growth: The goal is to create a supersaturated solution from which the compound will slowly precipitate as ordered crystals.

-

Method: Slow evaporation is a common technique. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Loosely cover the container and allow the solvent to evaporate over several days.

-

Solvent Screening: Screen a variety of solvents to find one that yields high-quality, single crystals.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100-150 K) to minimize thermal motion[10].

-

Collect diffraction data using a modern diffractometer with Mo Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data. The refinement is considered successful when the R-factor (a measure of agreement between the calculated and observed structure factors) is low (typically < 5-7%).

-

-

Verification: The final refined structure provides the exact atomic coordinates in 3D space, confirming the connectivity derived from NMR and definitively elucidating the molecule's structure. The stereochemistry at the C4 position of the piperidine ring will be unambiguously determined.

Conclusion

The molecular structure elucidation of this compound is not achieved by a single experiment but by the logical synthesis of data from a suite of orthogonal analytical techniques. Mass spectrometry confirms the molecular formula, infrared spectroscopy identifies the key functional groups, and a series of NMR experiments meticulously maps the atomic connectivity. Each step provides a piece of the puzzle, and each technique cross-validates the others. For ultimate confirmation, particularly in a regulatory or pharmaceutical context, X-ray crystallography provides the final, irrefutable proof. This integrated, self-validating workflow ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.

References

-

Bultinck, P., et al. (2004). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. Available at: [Link]

-

Bruton, J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

University of Calgary (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Gaisford, S., et al. (2006). Structures of piperazine, piperidine and morpholine. International Union of Crystallography. Available at: [Link]

-

LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Zięba, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Institutes of Health. Available at: [Link]

-

Dummies.com (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

-

de Andrade, J. P., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

-

Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

- Google Patents (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

-

OpenStax (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-(4-Methylpiperidin-1-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-(4-Methylpiperidin-1-yl)ethanol, a substituted piperidine derivative of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep, mechanistic interpretation of the spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D), and Mass Spectrometry (MS). The causality behind experimental choices, protocol design, and data interpretation is emphasized to ensure a robust and validated structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a self-validating system for the characterization of complex small molecules.

Introduction: The Analytical Imperative for Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] The title compound, this compound (Molecular Weight: 143.23 g/mol ), incorporates several key structural features: a tertiary amine, a primary alcohol, and a stereocenter at the 4-position of the piperidine ring.[2][3][4] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from ensuring the integrity of a synthesis to meeting regulatory standards in drug development.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Figure 1: Molecular structure and numbering of this compound.

Vibrational Spectroscopy: Functional Group Fingerprinting with FT-IR

3.1. Rationale and Causality

Fourier-Transform Infrared (FT-IR) spectroscopy is the first logical step in structural analysis. It provides rapid and definitive confirmation of the key functional groups present by probing their characteristic vibrational frequencies.[2][5] The energy absorbed by a specific bond for stretching or bending is quantized and dependent on the bond strength and the masses of the connected atoms. For this compound, we expect to identify the hydroxyl (-OH), tertiary amine (C-N), and aliphatic C-H bonds.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place one drop of neat this compound liquid directly onto the crystal surface of the ATR accessory.

-

Instrument Setup: Use an FT-IR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Processing: Perform a background scan with a clean ATR crystal. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.

3.3. Data Interpretation

The resulting spectrum provides a unique "fingerprint" of the molecule. Key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |

| ~3350 (broad) | O-H stretch | Primary Alcohol (-OH) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding, confirming the presence of the hydroxyl group in a condensed phase (liquid).[5] |

| ~2930, ~2850 | C-H stretch | Alkanes (piperidine, ethyl) | These strong, sharp peaks are characteristic of sp³-hybridized C-H bonds.[6] |

| ~1260 | C-N stretch | Tertiary Amine | This absorption is typical for the stretching vibration of a C-N bond in a tertiary amine.[7] |

| ~1055 | C-O stretch | Primary Alcohol | This strong band corresponds to the stretching vibration of the C8-O9 bond, characteristic of a primary alcohol.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[8][9] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework.

4.1. Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

4.2. ¹H NMR Analysis: Mapping the Proton Environments

The ¹H NMR spectrum provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), their integration (proton ratio), and their splitting pattern (neighboring protons).[9][11]

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Splitting Pattern | Assignment | Rationale for Assignment |

| a | ~3.60 | 2H | Triplet | -CH₂-OH (H8) | Highly deshielded due to the adjacent electronegative oxygen atom. Split into a triplet by the neighboring H7 protons. |

| b | ~2.55 | 2H | Triplet | N-CH₂- (H7) | Deshielded by the nitrogen atom. Split into a triplet by the neighboring H8 protons. |

| c | ~2.90 | 2H | Multiplet | H2eq, H6eq | Protons on carbons adjacent to the nitrogen are deshielded. The equatorial protons are typically downfield from the axial protons. |

| d | ~2.00 | 2H | Multiplet | H2ax, H6ax | Axial protons adjacent to the nitrogen. |

| e | ~1.65 | 2H | Multiplet | H3eq, H5eq | Equatorial protons on C3 and C5. |

| f | ~1.25 | 3H | Multiplet | H3ax, H5ax, H4 | Axial protons on C3 and C5, and the single proton on C4. These signals often overlap. |

| g | ~0.90 | 3H | Doublet | -CH₃ (H10) | The methyl group is in an alkyl environment, hence it is the most shielded. It is split into a doublet by the single proton on C4. |

| h | ~2.40 | 1H | Broad Singlet | -OH | The chemical shift of hydroxyl protons is variable and depends on concentration and temperature. It often appears as a broad singlet and does not couple with adjacent protons.[12] |

4.3. ¹³C NMR Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a single peak.[13][14] The chemical shift is highly sensitive to the carbon's electronic environment. For this compound, we expect 8 distinct signals due to the molecule's asymmetry.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale for Assignment |

| ~59-62 | C8 (-CH₂-OH) | The carbon atom directly bonded to the highly electronegative oxygen is significantly deshielded.[2][10] |

| ~58-60 | C7 (N-CH₂-) | This carbon is deshielded by its attachment to the nitrogen atom.[2] |

| ~54-56 | C2, C6 (Piperidine) | These carbons are adjacent to the nitrogen atom, resulting in a downfield shift.[2][7] |

| ~34-36 | C4 (Piperidine) | This is a methine carbon within the alkyl portion of the ring.[2] |

| ~30-33 | C3, C5 (Piperidine) | Methylene carbons in the piperidine ring. Their chemical shift is influenced by the methyl substituent at C4. |

| ~21-23 | C10 (-CH₃) | The methyl carbon is in a typical alkane environment and is the most shielded (upfield).[2] |

4.4. Advanced 2D NMR for Unambiguous Assignment

To definitively prove the connectivity established in the ¹H and ¹³C assignments, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). For instance, a cross-peak would be observed between the H7 and H8 signals, confirming the ethanol side chain's connectivity. Within the ring, COSY would show correlations between H2/H6 and H3/H5, and between H3/H5 and H4.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It is the gold standard for definitively assigning carbon signals by linking them to their known proton signals. For example, the proton signal at ~0.90 ppm (H10) would show a cross-peak with the carbon signal at ~22 ppm (C10).[2]

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

5.1. Rationale and Causality

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.[15] The molecular weight is determined from the molecular ion peak (M⁺•), which must match the calculated molecular formula (C₈H₁₇NO). The fragmentation pattern provides a confirmatory fingerprint and helps to piece together the structure, as the molecule breaks apart at its weakest bonds or through predictable rearrangement pathways.[16][17]

5.2. Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule to form a radical cation (M⁺•).

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

5.3. Data Interpretation and Fragmentation Pathway

-

Molecular Ion Peak (M⁺•): A peak should be observed at m/z = 143, corresponding to the molecular weight of this compound. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[18]

-

Key Fragmentation: The most characteristic fragmentation in aliphatic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This is a favorable process as it leads to the formation of a stable, resonance-stabilized iminium cation.[19]

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

-

m/z = 114: This significant peak arises from the loss of the hydroxymethyl radical (•CH₂OH, mass 31) via α-cleavage at the N1-C7 bond.[18]

-

m/z = 98: This is often the base peak (most intense peak). It results from α-cleavage within the ring, specifically the loss of the C2H5 group along with the side chain, leading to a stable cyclic iminium ion.

Conclusion: A Unified Spectroscopic Identity

The congruent data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a definitive and self-validated structural confirmation of this compound.

-

FT-IR confirmed the presence of the essential alcohol and tertiary amine functional groups.

-

¹H and ¹³C NMR mapped the complete carbon-hydrogen framework, establishing the precise connectivity of the 4-methylpiperidine ring and the N-ethanol substituent. The number of signals, chemical shifts, integrations, and splitting patterns are all consistent with the proposed structure.

-

Mass Spectrometry verified the correct molecular weight (143 g/mol ) and showed a fragmentation pattern dominated by α-cleavage, which is the characteristic and predictable behavior of N-substituted piperidines.

This multi-technique approach ensures the highest level of confidence in the compound's identity, providing the robust analytical foundation required for subsequent applications in research and development.

References

- Benchchem. (n.d.). This compound.

- Cholli, A. L., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations. Optica Publishing Group.

- European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- ResearchGate. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- ResearchGate. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- VNU. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.

- ResearchGate. (n.d.). Proposed fragmentation pathways for compound 22.

- RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.

- IJCSPUB. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.

- BLD Pharmatech. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Santa Cruz Biotechnology. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- University of Birmingham. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NIH. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

- University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm.

- ResearchGate. (n.d.). 1H-NMR spectra overlay (a) and graph (b) showing the effect of ethanol.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- Chad's Prep. (2018). 15.6a Interpreting NMR Example 1. YouTube.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.

- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.

- Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 39123-23-4 | Benchchem [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations [opg.optica.org]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rjpn.org [rjpn.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. gala.gre.ac.uk [gala.gre.ac.uk]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

2-(4-Methylpiperidin-1-yl)ethanol CAS number 39123-23-4

An In-Depth Technical Guide to 2-(4-Methylpiperidin-1-yl)ethanol (CAS: 39123-23-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, established synthetic routes, and detailed spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, highlighting its utility as a strategic synthon for creating diverse molecular architectures. The guide discusses its application in the development of pharmacologically active agents, supported by insights into the roles of related piperidine-based structures. Concluding with essential safety and handling protocols, this whitepaper serves as an authoritative resource for scientists and drug development professionals engaged in the exploration and application of this valuable chemical building block.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a 4-methyl-substituted piperidine ring N-alklyated with an ethanol group.[1] This structure possesses two key reactive centers: a nucleophilic tertiary amine within the piperidine ring and a primary hydroxyl group at the terminus of the ethyl chain.[1] This dual functionality makes it a highly adaptable precursor for a wide range of chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 39123-23-4 | [3][4][5] |

| Molecular Formula | C₈H₁₇NO | [3][4] |

| Molecular Weight | 143.23 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Predicted Boiling Point | ~220.2°C at 760 mmHg | [3] |

| Predicted Melting Point | 34.33°C | [3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-(4-Methyl-piperidin-1-yl)-ethanol |[5] |

Synthesis and Manufacturing Pathways

The synthesis of the this compound framework is achieved through robust and scalable organic reactions. The most direct and commonly employed method is the N-alkylation of 4-methylpiperidine.[1]

Primary Synthesis Route: N-Alkylation of 4-Methylpiperidine

This strategy involves the nucleophilic attack of the secondary amine of 4-methylpiperidine on a two-carbon electrophile. Two primary variations of this method exist:

-

Reaction with 2-Haloethanols: 4-Methylpiperidine is reacted with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base (e.g., K₂CO₃) to neutralize the resulting hydrohalic acid.[1]

-

Ring-Opening of Ethylene Oxide: The strained epoxide ring of ethylene oxide is opened by the nucleophilic 4-methylpiperidine. This reaction requires careful temperature control to prevent side reactions like polymerization.[1]

Experimental Protocol: Synthesis via N-Alkylation with 2-Chloroethanol

This protocol outlines a representative lab-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpiperidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and dimethylformamide (DMF, 5-10 mL per gram of piperidine).

-

Reagent Addition: While stirring, add 2-chloroethanol (1.1 eq.) to the mixture dropwise. The addition should be controlled to manage any initial exotherm.

-

Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The deshielding effects of the nitrogen and oxygen atoms are key diagnostic features.[1]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Notes |

|---|---|---|---|

| -CH₂-OH | ~3.6 (t) | ~60 | Carbon attached to oxygen is downfield. Proton is a triplet coupled to N-CH₂-. |

| N-CH₂-CH₂OH | ~2.5 (t) | ~68 | Carbon attached to nitrogen is downfield. Proton is a triplet coupled to -CH₂OH. |

| Ring H-2, H-6 (eq) | ~2.8-3.0 (m) | ~62 | Equatorial protons on carbons adjacent to nitrogen. |

| Ring H-2, H-6 (ax) | ~2.0-2.2 (m) | ~62 | Axial protons on carbons adjacent to nitrogen. |

| Ring H-3, H-5 | ~1.6-1.8 (m) | ~35 | Piperidine ring protons. |

| Ring H-4 | ~1.2-1.5 (m) | ~31 | Proton at the methyl-substituted carbon. |

| -CH₃ | ~0.9 (d) | ~22 | Methyl group protons, doublet coupled to H-4. |

| -OH | Variable (br s) | - | Broad singlet; shift is concentration and solvent dependent. |

Note: These are predicted values based on analogous structures; actual shifts may vary.[1] The multiplicity is denoted in parentheses (s=singlet, d=doublet, t=triplet, m=multiplet, br=broad).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Under Electrospray Ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 144.2.

Chemical Reactivity and Functionalization

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups, which can be modified to tune physicochemical properties and build molecular complexity.[1]

-

Functionalization of the Hydroxyl Group: The primary alcohol is a versatile handle for various transformations.

-

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) yields esters, modifying lipophilicity. This is a common strategy in the development of sigma receptor ligands.[1][6]

-

Etherification: Williamson ether synthesis allows for the attachment of diverse alkyl or aryl chains, a key step in synthesizing complex pharmaceutical agents.[1]

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a new branching point for further chemistry, such as amide bond formation.[1]

-

-

Functionalization of the Piperidine Nitrogen: The tertiary amine is nucleophilic and can undergo further reactions.

-

N-Quaternization: Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts. This introduces a permanent positive charge, significantly altering properties like solubility and biological interactions.[1]

-

Applications in Research and Drug Development

While dedicated research on this specific molecule is limited, its core structure is prevalent in many bioactive compounds, highlighting its importance as a synthon.[1] The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in agents targeting the central nervous system (CNS).[7]

-

CNS-Active Agents: Piperidine-based scaffolds are integral to the design of novel antipsychotic agents that target dopamine and serotonin receptors.[1] For instance, ACP-103 (pimavanserin) is a potent 5-HT₂A receptor inverse agonist containing a substituted piperidine moiety, demonstrating the utility of this heterocycle in developing treatments for CNS disorders.[8]

-

Cholinesterase Inhibitors: Derivatives of piperidine have been explored as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1][7] The well-known drug Donepezil contains a 1-benzylpiperidine core, underscoring the scaffold's relevance in this therapeutic area.[7]

-

General Organic Synthesis: Its dual functionality makes it a valuable intermediate for constructing a wide array of organic compounds through reactions like alkylation, esterification, and nucleophilic substitution.[2] This versatility is crucial in both academic research and industrial process development for creating novel molecules.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9][10] A face shield may also be appropriate.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[11][12] A lab coat or protective suit is required to prevent skin contact.[12]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[13] If ventilation is inadequate, wear an appropriate respirator.[11]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[9][13] Avoid breathing vapors or mist.[13] Use non-sparking tools and take precautionary measures against static discharge.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from heat, sparks, and open flames.[10][13]

-

-

First Aid Measures:

-

If Ingested: Do NOT induce vomiting. Clean mouth with water and call a physician.[13]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Conclusion

This compound, CAS 39123-23-4, is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The presence of both a modifiable hydroxyl group and a nucleophilic piperidine nitrogen makes it a versatile building block for constructing complex molecules. While it is primarily utilized as a synthon in the development of pharmaceuticals, particularly for CNS disorders, its full potential in other areas of materials science and chemical biology remains an open field for future research. A thorough understanding of its synthesis, characterization, reactivity, and safety is paramount for any researcher aiming to leverage its unique chemical attributes.

References

- This compound | 39123-23-4 | Benchchem. (n.d.). Benchchem.

- 2-(4-Methyl-piperidin-1-yl)-ethanol. (n.d.). Mcule.

- 39123-23-4[this compound]. (n.d.). Acmec Biochemical.

- Oakwood Products, Inc. (n.d.). ChemBuyersGuide.com, Inc.

- 1-Piperidineethanol, 4-methyl- (CAS No. 39123-23-4) Suppliers. (n.d.). ChemicalRegister.

- Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. (n.d.).

- SAFETY DATA SHEET. (2022, May 4). Spectrum Chemical.

- Safety Data Sheet. (2025, June 8). Angene Chemical.

- SAFETY DATA SHEET. (2009, May 21). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Airgas.

-

vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved January 21, 2026, from [Link]

- NU1170 Ethanol 96% EPR Ph.Eur. (n.d.). Labbox.

-

Prezzavento, O., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | 39123-23-4 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 39123-23-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. 1-Piperidineethanol, 4-methyl- (CAS No. 39123-23-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. airgas.com [airgas.com]

- 12. labbox.es [labbox.es]

- 13. spectrumchemical.com [spectrumchemical.com]

literature review on 2-(4-Methylpiperidin-1-yl)ethanol and its analogs

An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)ethanol and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle is prevalent in over twenty classes of drugs, from analgesics and antipsychotics to anticancer agents.[3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to present functional groups in a defined three-dimensional space for optimal interaction with biological targets.

At the heart of this guide is the specific molecule, This compound . This compound serves as an exemplary building block for drug discovery. It combines the foundational piperidine ring with two key features:

-

A 4-methyl substituent : This small alkyl group can influence the lipophilicity and conformational preference of the piperidine ring, often leading to enhanced binding affinity or selectivity for specific receptors.

-

A 2-ethanol side chain : The primary alcohol on this side chain is a versatile chemical handle, providing a strategic point for modification and the exploration of structure-activity relationships (SAR).[4]

This guide will provide an in-depth exploration of the synthesis, pharmacological applications, and therapeutic potential of this compound and its structurally related analogs. We will delve into the causal relationships behind synthetic strategies, analyze SAR to understand the principles of molecular design, and provide detailed experimental protocols for their biological evaluation.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. The this compound core is readily prepared, and its functional handles allow for extensive derivatization to generate diverse chemical libraries.

Synthesis of the Core Scaffold

The most direct synthesis of this compound involves the nucleophilic attack of 4-methylpiperidine on ethylene oxide. This reaction, while efficient, requires careful handling of gaseous ethylene oxide. A more common laboratory-scale alternative is the N-alkylation of 4-methylpiperidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the resulting hydrohalic acid.

Strategies for Analog Synthesis

The true power of this scaffold lies in its potential for modification. The hydroxyl group and the piperidine nitrogen serve as primary points for diversification.

-

Functionalization of the Hydroxyl Group : The primary alcohol is a gateway to a multitude of functional groups.[4]

-

Esterification : Reacting the alcohol with various carboxylic acids or acyl chlorides yields esters. This modification is a classic strategy to alter lipophilicity and introduce groups that can form additional interactions with a biological target, such as hydrogen bonds.[5] Aromatic and aliphatic esters of similar piperidinols have been extensively explored for analgesic properties.[5]

-

Etherification : The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, allows for the introduction of diverse alkyl and aryl chains. This has been used to synthesize complex pharmaceutical agents containing 1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl moieties.[4][6]

-

Oxidation : Controlled oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid, providing new functionalities for further derivatization, such as reductive amination or amide bond formation.

-

-

Modification of the Piperidine Ring : While the 4-methyl group provides a starting point, further modifications can be explored. The synthesis can begin from pyridine derivatives, which are then hydrogenated to form the piperidine ring.[1][2] This approach allows for the introduction of various substituents on the ring prior to the final reduction step.

Part 2: Pharmacological Applications & Structure-Activity Relationships (SAR)

Analogs derived from the this compound scaffold have demonstrated a wide range of biological activities. This section explores key therapeutic areas and the underlying SAR.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs.[4][7] Its ability to cross the blood-brain barrier and interact with various neurotransmitter systems makes it an attractive scaffold for treating neurological and psychiatric conditions.

-

Dopamine and Norepinephrine Reuptake Inhibition : The structural similarity of piperidine derivatives to phenethylamines suggests potential activity as norepinephrine-dopamine reuptake inhibitors (NDRIs).[8] Methylphenidate, a well-known treatment for ADHD, contains a piperidine ring and functions as an NDRI.[8] Analogs of this compound can be designed to probe the dopamine and norepinephrine transporters. SAR studies in this area often focus on the nature of aromatic groups introduced via ether or ester linkages, aiming to occupy hydrophobic pockets within the transporter binding sites.

-

Analgesic Activity : Substituted benzoic acid esters of 1-methyl-4-piperidinol have shown significant analgesic activity, with potencies in the morphine-codeine range.[5] Quantitative SAR studies revealed that analgesic potency is enhanced by increased lipophilicity (particularly at the meta position of the aromatic ring) and the presence of hydrogen-bond accepting groups.[5] Conversely, bulky substituents, especially at the ortho position, negatively impact activity.[5] This suggests a specific spatial arrangement is required for optimal interaction with opioid or other pain-related receptors.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Derivatives of the piperidine scaffold have been investigated as novel anti-inflammatory agents.

-

Inhibition of Inflammatory Mediators : A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified compounds with potent inhibitory activity against the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9] One of the most potent compounds, 6e , demonstrated an IC50 of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition.[9] Further investigation showed that this compound could restore the phosphorylation level of IκBα, a key step in inhibiting the pro-inflammatory NF-κB signaling pathway.[9] This highlights the potential of these analogs to act as upstream modulators of the inflammatory cascade.

Antimicrobial and Antifungal Activity

The discovery of new antimicrobial agents is a global health priority. Piperidine derivatives have shown promise in this area.

-

Antifungal Activity : Piperidine-based antifungals, such as fenpropidin, are established in agriculture and act by inhibiting ergosterol biosynthesis.[10] A study on hybrid molecules combining piperidine and tetrahydroisoquinoline scaffolds revealed potent antifungal activity, particularly against Candida species.[10] The most active compounds featured long alkyl side chains (n-dodecyl), with MIC90 values between 2 and 16 µg/mL.[10] This strong dependence on lipophilicity suggests that the compounds' primary interaction is with the fungal cell membrane or membrane-bound enzymes. The SAR clearly indicates that both a protonatable nitrogen atom and a substantial lipophilic tail are essential for activity.[10]

Quantitative Data Summary

| Compound Class/ID | Target/Assay | Activity (IC50 / MIC) | Reference |

| Benzo[d]imidazole Analog 6e | NO Production (LPS-stimulated RAW 264.7) | 0.86 µM | [9] |

| Benzo[d]imidazole Analog 6e | TNF-α Production (LPS-stimulated RAW 264.7) | 1.87 µM | [9] |

| Tetrahydroisoquinoline Analog 6f | Antifungal (vs. C. krusei) | 2 µg/mL | [10] |

| Tetrahydroisoquinoline Analog 6i | Antifungal (vs. Candida isolates) | 2 - 16 µg/mL | [10] |

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, well-defined and validated experimental protocols are essential. Below is a detailed protocol for a cell-based assay to screen for anti-inflammatory activity, a key application for this class of compounds.

Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This protocol describes a self-validating system to measure the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.

1. Objective: To determine the 50% inhibitory concentration (IC50) of this compound analogs on TNF-α secretion from murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

2. Materials:

-

RAW 264.7 cells (ATCC TIB-71)

-

DMEM high glucose medium with L-glutamine & sodium pyruvate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

LPS from E. coli O111:B4

-

Test compounds (dissolved in DMSO, final concentration ≤ 0.1%)

-

Dexamethasone (positive control)

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)